molecular formula C9H6F3N3O3S B11835289 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11835289
M. Wt: 293.22 g/mol
InChI Key: DMDDCKUVUYGQKX-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves several steps One common method includes the reaction of appropriate starting materials under controlled conditionsThe final step typically involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the methylthio group can modulate its reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H6F3N3O3S

Molecular Weight

293.22 g/mol

IUPAC Name

2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H6F3N3O3S/c1-19-7-5(8(17)18)6-13-3(9(10,11)12)2-4(16)15(6)14-7/h2,14H,1H3,(H,17,18)

InChI Key

DMDDCKUVUYGQKX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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